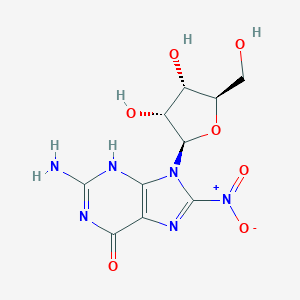

8-Nitroguanosin

Übersicht

Beschreibung

8-Nitroguanosine is a nitratively modified nucleoside that arises under conditions of inflammation where nitric oxide (NO) and other reactive nitrogen species (RNS) are produced. It is formed by the reaction of guanosine with RNS such as peroxynitrite, nitrogen oxides, and nitryl chloride. This compound has been implicated in various pathophysiological conditions, including inflammation, neurodegenerative diseases, cardiovascular diseases, and cancer due to its potential to cause nucleic acid damage .

Synthesis Analysis

The formation of 8-nitroguanosine is characterized by the reaction of guanyl radical with nitrogen dioxide radical, which is catalyzed by hydration. Specific water molecules play a crucial role in proton transfer processes that lower the energy barrier for the reaction, facilitating the synthesis of 8-nitroguanosine . Additionally, 8-nitroguanosine can be generated in vivo and has been detected in cellular RNA as a biomarker of exposure to RNS .

Molecular Structure Analysis

8-Nitroguanosine adopts a syn conformation about the glycosidic bond, which has implications for its base-pairing preferences and mutational behavior. Molecular modeling suggests that it can form a relatively stable syn-8-nitroguanine·anti-guanine base pair, although this pairing is not favored by DNA polymerases during DNA synthesis .

Chemical Reactions Analysis

8-Nitroguanosine is highly redox-active and can stimulate superoxide generation from various NADPH-dependent reductases. This includes cytochrome P450 reductase and NO synthase isoforms, through a redox cycling reaction involving the single-electron reduction of 8-nitroguanosine to form an anion radical . It can also undergo reactions with nitryl chloride to form 8-nitroxanthine, which is a major nitration product in reactions with 2'-deoxyguanosine or DNA .

Physical and Chemical Properties Analysis

8-Nitroguanosine is more stable in RNA than its DNA counterpart, 8-nitro-2'-deoxyguanosine, which rapidly depurinates. It can be detected by high-performance liquid chromatography-electrochemical detection (HPLC-ECD) after purification using immunoaffinity columns. The compound's stability and detection in biological samples make it a valuable marker for nitrative nucleic acid damage . Furthermore, 8-nitroguanosine's mutagenic potential has been demonstrated in mammalian cells, where it induces G-to-T transversions and increases abasic sites in DNA .

Wissenschaftliche Forschungsanwendungen

Hemmung der Proteinkinase G1α

8-Nitroguanosin-Derivate, wie z. B. This compound-3′,5′-cyclisches Monophosphothioat Rp-Isomer, wurden synthetisiert und hinsichtlich ihrer starken inhibitorischen Wirkungen auf die Proteinkinase G1α (PKG1α) charakterisiert . PKG1α spielt eine entscheidende Rolle bei der Regulierung der Gefäßmuskelrelaxation, der neuronalen synaptischen Plastizität und der Thrombozytenaktivität. Die Hemmung von PKG1α durch this compound-Derivate stellt ein wertvolles Werkzeug zur Untersuchung der PKG-regulierten Zellsignalwege dar.

Virale Pathogenese

Untersuchungen haben gezeigt, dass die Bildung von this compound bei viraler Pneumonie auftritt, was auf seine Rolle bei der Pathogenese von Virusinfektionen hindeutet . Die Untersuchung von this compound in diesem Zusammenhang kann zu einem besseren Verständnis der durch Stickstoffmonoxid induzierten viralen Pathogenese und der potenziellen therapeutischen Zielsetzung von Nukleinsäure-Schäden bei Viruskrankheiten führen.

Marker für oxidativen Stress

This compound entsteht unter Bedingungen, die mit einer übermäßigen Produktion von sowohl Stickstoffmonoxid (NO) als auch reaktiven Sauerstoffspezies in Säugetierzellen verbunden sind . Es dient als Marker für oxidativen Stress und nitrativen Schaden, die entscheidende Faktoren bei verschiedenen Krankheiten wie Entzündungen, Neurodegeneration und Krebs sind.

Zellsignalgebung

Das endogene Derivat this compound-3′,5′-cyclisches Monophosphat (8-Nitro-cGMP) verursacht eine anhaltende Aktivierung von PKG1α durch kovalente Bindung an Cysteinreste des Enzyms, ein Prozess, der als Protein-S-Guanylierung bekannt ist . Diese Modifikation ist bedeutsam für das Verständnis der Mechanismen der Zellsignalgebung und die Rolle von this compound bei der Modulation dieser Wege.

Gefäßantworten

This compound-Derivate haben Effekte auf die Gefäßantworten gezeigt, insbesondere im Zusammenhang mit der Gefäßrelaxation . Die Untersuchung dieser Verbindungen kann zur Entwicklung neuer Therapeutika für Herz-Kreislauf-Erkrankungen beitragen, indem der Gefäßmuskeltonus moduliert wird.

DNA-Schäden und -Reparatur

This compound ist ein Produkt der Peroxynitrit-vermittelten Nitrierung von Guanin in der DNA, die zu Mutationen und genomischer Instabilität führen kann . Das Verständnis seiner Bildungs- und Reparaturmechanismen ist entscheidend für die Entwicklung von Strategien zur Vorbeugung und Behandlung von Krankheiten, die durch DNA-Schäden verursacht werden.

Wirkmechanismus

Target of Action

8-Nitroguanosine primarily targets proteins and nucleic acids in cells . It modifies the cysteine residues of proteins, a process known as protein S-guanylation . This modification modulates the functions of these proteins .

Mode of Action

8-Nitroguanosine interacts with its targets through a unique electrophilic intermediate involved in intracellular redox signaling . This nitrated version of guanosine triphosphate (GTP) modifies the cysteine residues of proteins, altering their functions . This process is known as protein S-guanylation .

Biochemical Pathways

8-Nitroguanosine is involved in two distinct biochemical pathways . In the first pathway, 8-nitroguanosine is reduced to 8-aminoguanosine, which is then phosphorolysed to yield 8-aminoguanine . In the second pathway, 8-nitroguanosine is converted to 8-nitroguanine, which is then reduced to 8-aminoguanine . Both pathways contribute to the biosynthesis of 8-aminoguanine .

Pharmacokinetics

It is known that 8-nitroguanosine is naturally occurring and can be formed in cells under certain conditions .

Result of Action

The action of 8-Nitroguanosine results in the formation of 8-aminoguanine, a compound that exerts natriuretic and antihypertensive activity . The formation of 8-aminoguanine is associated with the nitration of guanosine, a process that occurs during inflammation and can increase the incidence of mutation during DNA replication .

Action Environment

The action of 8-Nitroguanosine is influenced by environmental factors such as the presence of reactive nitrogen and oxygen species . These species can enhance the formation of 8-Nitroguanosine and its subsequent conversion to 8-aminoguanine . Additionally, the action of 8-Nitroguanosine is also influenced by the presence of nitric oxide, which is generated in excess during inflammation and can lead to the formation of 8-Nitroguanosine .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOMRFOXYDMAH-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587396 | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337536-53-5 | |

| Record name | 8-Nitroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

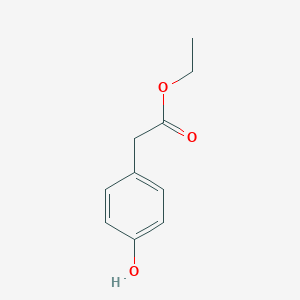

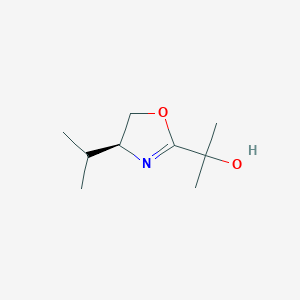

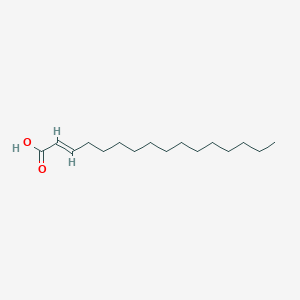

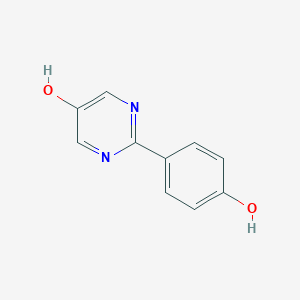

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 8-nitroguanosine, and how is it formed?

A1: 8-Nitroguanosine is a nitrated derivative of guanosine, a naturally occurring nucleoside found in DNA and RNA. It is formed endogenously by the reaction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) with guanine nucleotides, primarily GTP [, , , ]. One of the major pathways involves peroxynitrite, a potent oxidant formed from the reaction of nitric oxide (NO) with superoxide [, ].

Q2: What makes 8-nitroguanosine unique compared to other oxidized guanine products?

A2: Unlike other oxidized guanine products, 8-nitroguanosine exhibits electrophilic properties. This allows it to react with protein sulfhydryl groups, leading to a novel post-translational modification termed S-guanylation [, , ].

Q3: Can you explain more about S-guanylation and its implications?

A3: S-guanylation involves the covalent attachment of a cGMP moiety from 8-nitroguanosine to cysteine residues in proteins [, ]. This modification can alter protein function and has been implicated in various cellular processes, including redox signaling and antioxidant responses [, , , ].

Q4: What is the connection between 8-nitroguanosine and oxidative stress?

A4: While 8-nitroguanosine is a marker of oxidative stress, it also plays a role in regulating the cellular response to it. 8-Nitroguanosine activates the Nrf2 pathway, a key regulator of antioxidant defense mechanisms, by S-guanylating Keap1, a negative regulator of Nrf2 [, ]. This leads to the induction of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells against oxidative damage [, , ].

Q5: Are there any links between 8-nitroguanosine and diseases?

A5: Elevated levels of 8-nitroguanosine have been observed in various diseases associated with oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative diseases, and cancer [, , ]. It is also implicated in the pathogenesis of viral infections [, ]. For example, 8-nitroguanosine formation was observed in the hearts of mice with cardiac hypertrophy and was associated with increased nitrative stress [].

Q6: Can reactive sulfur species (RSS) influence 8-nitroguanosine signaling?

A6: Yes, RSS, particularly hydrogen sulfide (H2S) and cysteine hydropersulfides (CysSSH), can modulate 8-nitro-cGMP signaling [, , ]. H2S can react with 8-nitro-cGMP, leading to its sulfhydration. This interplay between RSS and 8-nitro-cGMP adds another layer of complexity to redox signaling [].

Q7: What is the role of 8-nitro-cGMP in autophagy?

A7: Studies suggest that 8-nitro-cGMP can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins []. This process plays a role in the innate immune response by eliminating invading pathogens, a process termed "xenophagy" []. 8-Nitro-cGMP was found to mediate the selective targeting of group A Streptococcus into autophagosomes, highlighting its role in antibacterial autophagy [].

Q8: What is the molecular formula and weight of 8-nitroguanosine?

A8: The molecular formula of 8-nitroguanosine is C10H12N6O8, and its molecular weight is 344.24 g/mol [].

Q9: What are the major spectroscopic techniques used to characterize 8-nitroguanosine?

A9: 8-Nitroguanosine can be characterized using a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including tautomeric forms [].

- Ultraviolet-visible (UV/Vis) spectroscopy: Useful for identifying characteristic absorption peaks [, ].

- Electrospray Ionization Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation patterns [, ].

- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: A sensitive method for separating and quantifying 8-nitroguanosine, particularly in biological samples [, , ].

Q10: What are the challenges in detecting and quantifying 8-nitroguanosine in biological samples?

A10: 8-Nitroguanosine can be unstable, especially under certain conditions, making its detection and quantification challenging []. Sophisticated analytical techniques, such as HPLC with electrochemical detection or tandem mass spectrometry, are often required to accurately measure its levels in complex biological matrices [, ].

Q11: Are there any specific biomarkers being investigated for 8-nitroguanosine activity?

A11: While 8-nitroguanosine itself serves as a biomarker for oxidative and nitrative stress, research on specific downstream biomarkers to predict efficacy, monitor treatment response, or identify adverse effects is ongoing. Identifying specific S-guanylated proteins and their altered functions in different disease contexts holds promise for developing more targeted biomarkers.

Q12: What are the potential therapeutic applications of targeting 8-nitroguanosine signaling?

A12: Given its involvement in oxidative stress, inflammation, and immune responses, modulating 8-nitroguanosine signaling pathways holds therapeutic potential for various diseases [, , ]. For instance, enhancing 8-nitro-cGMP formation or mimicking its effects could be beneficial in conditions where boosting antioxidant defenses is desired. Conversely, inhibiting its formation or signaling might be helpful in diseases driven by excessive inflammation or nitrative stress [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)